2-Bromo-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Bromo-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a brominated benzaldehyde derivative, characterized by the presence of a trifluoromethoxy group at the 6th position and a bromine atom at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
Similar compounds like 2-bromobenzaldehyde are known to be used in suzuki-miyaura and buchwald-hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Mode of Action
It can be inferred from the related compounds that it might be involved in the formation of carbon-carbon or carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde typically involves the bromination of 6-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-6-(trifluoromethoxy)benzaldehyde.
Oxidation: 2-Bromo-6-(trifluoromethoxy)benzoic acid.
Reduction: 2-Bromo-6-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)benzaldehyde is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
4-(Trifluoromethyl)benzaldehyde: Has a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and physical properties.
2-(Trifluoromethoxy)benzaldehyde:
Uniqueness
2-Bromo-6-(trifluoromethoxy)benzaldehyde is unique due to the combined presence of both bromine and trifluoromethoxy groups, which significantly enhance its reactivity and versatility in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily achievable with other similar compounds .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSWMRWBJCGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742670 |
Source
|
Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-17-4 |
Source
|
Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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